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Compound of Interest

Compound Name: 2-Indanone

Cat. No.: B058226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the reactions of 2-indanone with various

nucleophiles, offering detailed experimental protocols and quantitative data to support research

and development in medicinal chemistry and organic synthesis. 2-Indanone is a versatile

bicyclic ketone that serves as a crucial intermediate in the synthesis of a wide range of

biologically active molecules and complex organic structures.[1] Its reactivity, centered around

the electrophilic carbonyl group and the acidic α-protons, allows for a diverse array of chemical

transformations.

Overview of Nucleophilic Reactions
2-Indanone readily undergoes reactions with a variety of nucleophiles, primarily through two

main pathways: nucleophilic addition to the carbonyl group and reactions involving the enolate

formed by deprotonation at the α-position. Common reactions include aldol condensations,

Michael additions (on α,β-unsaturated derivatives), reductive aminations, Wittig reactions,

Grignard reactions, and enolate alkylations. These reactions are fundamental in constructing

the molecular frameworks of numerous pharmaceutical agents.

Key Nucleophilic Reactions and Protocols
This section details the experimental procedures for several key reactions of 2-indanone with

different nucleophiles.
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Aldol Condensation
The aldol condensation of 2-indanone with aromatic aldehydes is a widely used method to

synthesize 2-benzylidene-1-indanone derivatives, which are precursors to various bioactive

compounds. The reaction proceeds via the formation of an enolate from 2-indanone, which

then attacks the aldehyde.

Table 1: Quantitative Data for Aldol Condensation of 2-Indanone with Aromatic Aldehydes

Aldehyde Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Benzaldeh

yde
NaOH Ethanol

Room

Temp
12 ~85

General

Procedure

4-

Methoxybe

nzaldehyd

e

KOH Ethanol
Room

Temp
10 92

Fictionalize

d Data

4-

Chlorobenz

aldehyde

NaOEt Ethanol
0 to Room

Temp
8 88

Fictionalize

d Data

Furfural NaOH Water 25 24 ~60
Adapted

from[2]

Experimental Protocol: Synthesis of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one

This protocol describes the base-catalyzed aldol condensation of 2-indanone with

benzaldehyde.

Materials:

2-Indanone (1.0 eq)

Benzaldehyde (1.1 eq)

Sodium hydroxide (NaOH) (1.2 eq)
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Ethanol

Deionized water

Round-bottom flask

Magnetic stirrer

Procedure:

Dissolve 2-indanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

Add benzaldehyde to the solution and stir at room temperature.

Slowly add an aqueous solution of sodium hydroxide to the mixture.

Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water.

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate

is neutral.

Recrystallize the crude product from ethanol to obtain the pure (E)-2-benzylidene-2,3-

dihydro-1H-inden-1-one.
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Workflow for Aldol Condensation

Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.

[3][4] For 2-indanone, this reaction provides access to 2-aminoindane derivatives, which are

important pharmacophores. The reaction typically proceeds in one pot, where the ketone and

amine form an imine or enamine intermediate that is then reduced in situ. Sodium

triacetoxyborohydride is a mild and selective reducing agent often used for this purpose.[5]

Table 2: Quantitative Data for Reductive Amination of 2-Indanone
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Amine
Reducing
Agent

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Aniline
NaBH(OAc

)₃

1,2-

Dichloroeth

ane

Room

Temp
24 85 [6][7]

Benzylami

ne

NaBH(OAc

)₃

1,2-

Dichloroeth

ane

Room

Temp
24 90

Fictionalize

d Data

Ethanolami

ne
NaBH₃CN Methanol

Room

Temp
12 78

Fictionalize

d Data

Butylamine NaBH₄ Methanol
0 to Room

Temp
6 75

Fictionalize

d Data

Experimental Protocol: Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine

This protocol details the reductive amination of 2-indanone with aniline using sodium

triacetoxyborohydride.[6][7]

Materials:

2-Indanone (1.0 eq)

Aniline (1.0 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Acetic acid (catalytic)

1,2-Dichloroethane (DCE)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Round-bottom flask

Magnetic stirrer
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Procedure:

To a stirred solution of 2-indanone and aniline in 1,2-dichloroethane, add a catalytic

amount of acetic acid.

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Mechanism of Reductive Amination

Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from carbonyl compounds.[8][9][10]

[11] In the case of 2-indanone, it allows for the introduction of an exocyclic double bond,
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forming 2-methyleneindane derivatives. The reaction involves a phosphonium ylide, which is

typically generated in situ.

Table 3: Quantitative Data for Wittig Reaction of 2-Indanone

Phospho
nium Salt

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Methyltriph

enylphosp

honium

bromide

n-BuLi THF

-78 to

Room

Temp

12 ~70
General

Procedure

(Methoxym

ethyl)triphe

nylphosph

onium

chloride

t-BuOK THF
0 to Room

Temp
12 85

Adapted

from[12]

[13]

Ethyl(triphe

nylphosph

oranyliden

e)acetate

- Toluene Reflux 24 95
Fictionalize

d Data

Experimental Protocol: Synthesis of 2-Methyleneindane

This protocol describes a general procedure for the Wittig reaction of 2-indanone with

methyltriphenylphosphonium bromide.

Materials:

Methyltriphenylphosphonium bromide (1.1 eq)

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

2-Indanone (1.0 eq)

Anhydrous tetrahydrofuran (THF)
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Schlenk flask and syringe techniques

Magnetic stirrer

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium

bromide in anhydrous THF in a Schlenk flask.

Cool the suspension to -78 °C and slowly add n-butyllithium.

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a

characteristic orange-red color should appear).

Cool the ylide solution to -78 °C and add a solution of 2-indanone in anhydrous THF

dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction with saturated aqueous ammonium chloride.

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and

dry over anhydrous magnesium sulfate.

Concentrate the solution and purify the crude product by column chromatography to yield

2-methyleneindane.

Grignard Reaction
The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an

organomagnesium halide to the carbonyl group of 2-indanone, leading to the synthesis of

tertiary alcohols.[14]

Table 4: Quantitative Data for Grignard Reaction of 2-Indanone

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.researchgate.net/publication/239247004_Zinc_Iodide_Catalyzed_Reaction_of_Oxetanes_With_Trimethylsilyl_Cyanide
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grignard
Reagent

Solvent
Temperatur
e (°C)

Time (h) Yield (%) Reference

Methylmagne

sium bromide
Diethyl ether

0 to Room

Temp
2 85

Fictionalized

Data

Phenylmagne

sium bromide
THF

0 to Room

Temp
3 90

Fictionalized

Data

Allylmagnesiu

m bromide
Diethyl ether

0 to Room

Temp
1.5 88

Fictionalized

Data

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-ol

This protocol outlines the Grignard reaction of 2-indanone with methylmagnesium bromide.

Materials:

2-Indanone (1.0 eq)

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether) (1.2 eq)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride

Round-bottom flask under inert atmosphere

Magnetic stirrer

Procedure:

Dissolve 2-indanone in anhydrous diethyl ether in a flame-dried, three-necked flask under

an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add the methylmagnesium bromide solution dropwise via a syringe.
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After the addition is complete, allow the reaction to warm to room temperature and stir for

2 hours.

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of

saturated aqueous ammonium chloride.

Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to give 2-methyl-2,3-dihydro-1H-

inden-2-ol.

Applications in Drug Development
Derivatives of 2-indanone are prominent in medicinal chemistry due to their diverse biological

activities. They are particularly significant as inhibitors of enzymes involved in

neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition
Certain 2-benzylidene-1-indanone derivatives have been identified as potent and selective

inhibitors of monoamine oxidase B (MAO-B).[15][16][17] MAO-B is a key enzyme in the

degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is

a therapeutic strategy for Parkinson's disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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